Pyrazine,2-(4-fluorophenyl)-6-hydrazinyl-
Overview
Description
Pyrazine,2-(4-fluorophenyl)-6-hydrazinyl- is a nitrogen-containing heterocyclic compound that features a pyrazine ring substituted with a 4-fluorophenyl group and a hydrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazine,2-(4-fluorophenyl)-6-hydrazinyl- typically involves the reaction of pyrazine derivatives with appropriate reagents. One common method includes the reaction of pyrazine-2-carbonitrile with hydrazine hydrate in the presence of methanol, yielding pyrazine-2-carbohydrazonamide. This intermediate can then undergo further reactions, such as cyclization, to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and advanced purification techniques can improve the overall quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrazine,2-(4-fluorophenyl)-6-hydrazinyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrazine derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce halogen atoms or nitro groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, Pyrazine,2-(4-fluorophenyl)-6-hydrazinyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential antimicrobial and antitumor activities. It has shown promise in inhibiting the growth of various bacterial and fungal strains, as well as certain cancer cell lines .
Medicine
In medicine, Pyrazine,2-(4-fluorophenyl)-6-hydrazinyl- is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as tuberculosis and cancer .
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatile reactivity makes it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of Pyrazine,2-(4-fluorophenyl)-6-hydrazinyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or disrupt cellular processes essential for the survival of microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2-carboxylic acid derivatives: These compounds share the pyrazine core structure and exhibit similar biological activities.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and are known for their antimicrobial and antitumor properties.
Triazolo[4,3-a]pyrazine derivatives: These compounds feature a triazole ring fused to a pyrazine ring and have shown potential as antibacterial and antifungal agents.
Uniqueness
Pyrazine,2-(4-fluorophenyl)-6-hydrazinyl- is unique due to the presence of both a 4-fluorophenyl group and a hydrazinyl group on the pyrazine ring. This specific substitution pattern can enhance its biological activity and selectivity compared to other similar compounds .
Properties
IUPAC Name |
[6-(4-fluorophenyl)pyrazin-2-yl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4/c11-8-3-1-7(2-4-8)9-5-13-6-10(14-9)15-12/h1-6H,12H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMHKUVSDMUYAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=N2)NN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501280008 | |
Record name | 2-(4-Fluorophenyl)-6-hydrazinylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501280008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1273550-43-8 | |
Record name | 2-(4-Fluorophenyl)-6-hydrazinylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1273550-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Fluorophenyl)-6-hydrazinylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501280008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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